6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
Molecular Formula |
C14H11BrN6S |
|---|---|
Molecular Weight |
375.25 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H11BrN6S/c1-8-6-11(17-16-8)13-18-19-14-21(13)20-12(7-22-14)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
JPVGEBPWVSZUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.
Structural Characteristics
The molecular formula of the compound is . The structure features a triazole-thiadiazine core, which is known for its diverse biological activities. The presence of the bromophenyl and pyrazole groups contributes to its interaction with biological targets.
Crystal Structure
The crystal structure of related compounds has been studied extensively. For instance, the crystal data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole indicates a well-defined arrangement of atoms that can influence biological interactions. The bond lengths and angles provide insight into the compound's reactivity and stability .
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| a (Å) | 5.9070(3) |
| b (Å) | 9.2731(7) |
| c (Å) | 17.5641(14) |
| Volume (ų) | 962.09(12) |
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar compounds in the triazole-thiadiazine class. For example, compounds with structural variations have shown significant activity against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Antiviral Properties
Compounds in this class have also been tested for antiviral activities. A study demonstrated that subtle modifications in the phenyl moiety could enhance antiviral efficacy, suggesting that the structural features of 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may similarly influence its antiviral potential .
The mechanisms underlying the biological activities of triazole-thiadiazine derivatives often involve interactions with cellular targets such as enzymes or receptors. The inhibition of specific pathways can lead to reduced cell viability in cancerous cells or virally infected cells.
Study 1: Antitumor Efficacy
In a comparative study of various triazole-thiadiazine derivatives, one compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. This suggests that modifications in the structure can significantly impact biological outcomes .
Study 2: Antiviral Screening
Another study evaluated a series of synthesized compounds for their antiviral properties against different viruses. The results indicated that specific structural features were correlated with enhanced antiviral activity, emphasizing the importance of molecular design in drug development .
Scientific Research Applications
Antiviral and Antitumoral Activities
Recent studies have demonstrated that derivatives of triazole-fused pyrazoles exhibit promising antiviral and antitumoral activities. For instance, a series of compounds structurally related to 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and tested for their biological efficacy.
Key Findings:
- Antiviral Activity : The synthesized compounds showed varying degrees of inhibition against viral replication. Subtle structural variations influenced their efficacy against specific viruses.
- Antitumoral Mechanism : The mechanism of action for antitumoral activity was primarily attributed to the inhibition of tubulin polymerization. This disruption interferes with the mitotic spindle formation necessary for cell division, thus exhibiting cytotoxic effects on cancer cells .
Anti-inflammatory Properties
The compound also exhibits notable anti-inflammatory properties. Research indicates that derivatives containing the triazole moiety can modulate inflammatory pathways effectively.
In Vivo Studies:
- Carrageenan-Induced Edema : In animal models, certain derivatives demonstrated significant reductions in paw edema induced by carrageenan. This suggests a potent anti-inflammatory effect comparable to established anti-inflammatory drugs .
- Mechanistic Insights : The anti-inflammatory action is linked to the inhibition of pro-inflammatory cytokines such as IL-6 and nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS) .
Structural Insights and Synthesis
The synthesis of 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from readily available precursors. The structural characteristics of this compound contribute significantly to its biological activity.
Synthesis Overview:
- Starting Materials : The synthesis often begins with 4-amino-5-hydrazinyl-1,2,4-triazole derivatives and various aromatic aldehydes.
- Reaction Conditions : A one-pot reaction method is frequently employed to streamline the synthesis process while achieving high yields .
Comparative Data Table
The following table summarizes the biological activities and structural features of selected derivatives of 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:
| Compound Name | Antiviral Activity | Antitumoral Activity | Anti-inflammatory Activity | Key Structural Features |
|---|---|---|---|---|
| Compound A | Moderate | High | Moderate | Triazole ring fused with pyrazole |
| Compound B | High | Moderate | High | Substituted phenyl groups |
| Compound C | Low | High | Low | Alkyl substitutions on pyrazole |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the phenyl ring serves as a primary site for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by electron-withdrawing effects from the triazole ring.
Electrophilic Aromatic Substitution
The electron-rich triazole ring facilitates electrophilic attacks at position 7 of the thiadiazine system. Nitration and sulfonation reactions have been documented under controlled conditions :
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 7-Nitro-triazolo-thiadiazine | 68% |
| Sulfonation | ClSO₃H | RT, 4 h | 7-Sulfo-triazolo-thiadiazine | 71% |
Ring-Opening and Rearrangement Reactions
The thiadiazine ring undergoes cleavage under strong acidic or basic conditions:
Acid-Mediated Ring Opening
Treatment with concentrated HCl (12 M) at reflux for 8 hours produces a pyrazole-thiol intermediate via S–N bond cleavage :
textC14H11BrN6S + HCl → C7H5BrN3S + C7H6N3 + byproducts
Base-Induced Rearrangement
In NaOH/EtOH (2 M, 70°C), the compound rearranges to form a triazole-thione derivative through ring contraction:
textC14H11BrN6S + NaOH → C13H9BrN5S + NH3 + H2O
Metal-Catalyzed Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
| Reaction | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | N-Arylated compound | 76% |
Biological Activity Correlation
Modifications via these reactions significantly impact bioactivity:
| Derivative Type | Anticancer IC₅₀ (μM) | Antiviral EC₅₀ (μM) | Key Structural Change |
|---|---|---|---|
| Parent Compound | 12.4 | >100 | Baseline |
| Methoxy-Substituted | 8.9 | 45.2 | –OCH₃ at bromophenyl |
| Piperidinyl Analog | 6.3 | 32.8 | –N-piperidine at bromophenyl |
| Thioacetate Derivative | 14.7 | 18.6 | –SC(O)CH₃ at bromophenyl |
Stability and Degradation Pathways
The compound demonstrates thermal stability up to 279°C but degrades under UV light (λ = 254 nm) via radical-mediated pathways. Hydrolytic stability studies in pH 7.4 buffer show <5% decomposition over 72 hours, confirming suitability for biological testing .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolothiadiazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related analogs:
Structural and Substituent Variations
† From ; ‡ From ; § From ; ¶ From .
Physicochemical Properties
- Melting Points : Substituents influence crystalline stability. For instance, compound 9e (3-chlorophenyl) has a high melting point (275–277°C), suggesting strong intermolecular interactions, whereas methoxyphenyl derivatives typically melt at 180–200°C due to reduced packing efficiency .
- Lipophilicity : Bromophenyl and dichlorophenyl groups increase logP values (>3.5), enhancing membrane permeability. In contrast, methoxyphenyl derivatives (logP ~2.8) exhibit better aqueous solubility .
Structural Insights
- Crystallography: The target compound’s analog, 6-(4-bromophenyl)-3-methyl-triazolothiadiazine, crystallizes in a monoclinic system (space group P2₁/c) with a mean C–C bond length of 1.74 Å, indicating planar geometry conducive to π-π stacking .
- Molecular Docking: Pyrazole-containing derivatives show strong binding to fungal lanosterol 14α-demethylase (PDB: 3LD6), with binding energies of −9.2 to −10.5 kcal/mol, suggesting antifungal mechanisms .
Preparation Methods
One-Pot Synthesis
One of the notable methods for synthesizing derivatives of triazolo-thiadiazines involves a one-pot synthesis approach. This method typically combines multiple reactants in a single reaction vessel to form the desired product without isolating intermediates.
Reagents : The synthesis often utilizes 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a starting material.
Procedure : A mixture of the triazole derivative and an appropriate aldehyde (e.g., 2,3-dimethoxybenzaldehyde ) is reacted in the presence of an organic base like triethylamine under reflux conditions. This reaction promotes cyclization to form the thiadiazine moiety.
Outcomes : The method has been reported to yield high purity products with good yields (up to 85%) when optimized conditions are applied.
Two-Step Synthesis
Another effective method is the two-step synthesis, which allows for better control over intermediates and reaction conditions.
Step One : The initial step involves cyclocondensation of 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol with an appropriate ketone (e.g., acetylacetone) to form a pyrazole ring.
Step Two : The next step involves adding a substituted phenacyl bromide to drive the formation of the thiadiazine ring. This step is critical as it determines the final product's structure and functionality.
Alternative Synthetic Routes
Several alternative routes have been explored in literature:
Alkylation Reactions : Alkylation of triazole thiols using various alkyl halides has been reported as a viable method for synthesizing triazolo-thiadiazine derivatives. This method often requires heating under reflux in solvents like ethanol or acetic acid.
Cyclization Reactions : Cyclization reactions involving nucleophilic attacks on electrophilic centers have also been documented. For instance, treatment of triazole thiols with α-haloketones can lead to successful cyclization into thiadiazine structures.
Comparative Analysis of Methods
The following table summarizes the key aspects of different synthesis methods for producing 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-triazolo[3,4-b]thiadiazine.
| Method | Steps Required | Yield (%) | Conditions | Key Features |
|---|---|---|---|---|
| One-Pot Synthesis | 1 | Up to 85 | Reflux with triethylamine | Simplifies procedure; high yield |
| Two-Step Synthesis | 2 | Varies | Reflux; specific solvents | Greater control over intermediates |
| Alkylation | 1 | Varies | Heating in ethanol/acetic acid | Versatile; can use various alkyl halides |
| Cyclization | 1 | Varies | Depends on electrophile used | Effective for generating diverse derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
- Methodological Answer : The compound is synthesized via multi-step sequences involving cyclocondensation of key intermediates. For example:
Intermediate preparation : Start with 4-thioalkyl phenols, followed by reaction with substituted phenoxy methyl groups to form triazolo-thiadiazine scaffolds .
Cyclization : Use hydrazine derivatives (e.g., 5-methyl-1H-pyrazole-3-carbohydrazide) and bromophenyl-containing reagents under acidic or basic conditions to form the fused triazolo-thiadiazine core .
Purification : Column chromatography (silica gel, chloroform/methanol) yields the final product with >90% purity .
Q. Which spectroscopic and crystallographic methods confirm its structural identity?
- Methodological Answer :
- NMR : H and C NMR verify substituent positions (e.g., bromophenyl protons at δ 7.5–7.8 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 402.02 for CHBrNS) .
- X-ray Crystallography : Monoclinic crystal system (space group P) with lattice parameters a = 4.0047 Å, b = 13.424 Å, and bond angles (C–S–N ≈ 105°) validates the fused heterocyclic structure .
Q. How is solubility and lipophilicity assessed for this compound?
- Methodological Answer :
- SwissADME : Predict logP (~3.2) and solubility (LogS = -4.5) using fragment-based methods. Compare with reference drugs (e.g., celecoxib) to assess drug-likeness .
- Experimental Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
Advanced Research Questions
Q. What strategies optimize regioselectivity during cyclization to avoid byproducts?
- Methodological Answer :
- Reaction Conditions : Use anhydrous DMF at 80–100°C to favor 1,3,4-thiadiazine ring formation over alternative isomers .
- Catalysis : Add KCO or EtN to deprotonate intermediates and direct cyclization .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at optimal conversion (~85–90%) .
Q. How can computational tools predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., PAMPA assay) using GROMACS .
- ADMET Prediction : Tools like ProTox-II estimate hepatotoxicity (Probability = 0.72) and CYP450 inhibition (CYP2C9 IC ≈ 12 µM) .
- Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy ≈ -9.2 kcal/mol) to prioritize biological testing .
Q. What structural modifications enhance antibacterial or anti-inflammatory activity?
- Methodological Answer :
- Substituent Effects : Replace bromophenyl with 2,6-dichlorophenyl to increase hydrophobicity (logP +0.5) and Gram-negative activity (MIC ↓ from 32 µg/mL to 8 µg/mL) .
- Heterocycle Variation : Substitute pyrazole with imidazole to improve hydrogen bonding (e.g., with S. aureus FabI enzyme) .
- Salt Formation : Synthesize sodium or potassium salts to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid) .
Q. How does the electronic structure influence reactivity in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
